(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-21-14-17(20-15-21)28(25,26)23-10-5-9-22(11-12-23)18(24)19(7-2-3-8-19)16-6-4-13-27-16/h4,6,13-15H,2-3,5,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPBCBUULORROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing research.
Structure
The chemical structure of the compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 398.48 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | [4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-naphthalen-1-ylmethanone |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds containing imidazole and diazepane structures have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Glioma Cells
A study demonstrated that a related compound effectively reduced glioma cell viability by inhibiting proliferation and inducing cell death through multiple pathways, including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling pathways . This suggests that the compound may also share similar mechanisms of action.
Antimicrobial Properties
Compounds derived from imidazole derivatives have shown promising antimicrobial activity. Research indicates that they can inhibit bacterial growth, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups have been known to inhibit specific enzymes involved in metabolic processes.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to increased apoptosis in cancer cells.
Cytotoxicity and Selectivity
The cytotoxicity profile is crucial for determining the therapeutic potential of any drug candidate. Preliminary data suggest that this compound exhibits relatively low cytotoxicity against normal cells while maintaining potent activity against tumor cells. This selectivity is essential for minimizing side effects during treatment.
Comparative Studies
A comparative analysis of related compounds reveals varying degrees of biological activity:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (related structure) | 5.0 | Antitumor |
| Compound B (sulfonamide derivative) | 3.5 | Antimicrobial |
| Subject Compound | TBD | TBD |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities and mechanisms associated with this compound. In vivo studies and clinical trials will be essential for validating its efficacy and safety in therapeutic applications.
Scientific Research Applications
Structural Information
The compound features a sulfonamide group, which is known for enhancing biological activity. The presence of the diazepane ring contributes to its structural complexity and potential pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The compound exhibited an ability to arrest cells in mitosis, indicating a mechanism of action that disrupts cell division.
| Cell Line | Cytotoxicity (%) | Mechanism of Action |
|---|---|---|
| MCF-7 | 246% increase in mitosis arrest | Disruption of mitotic spindle formation |
| PANC-1 | 166% increase in mitosis arrest | Inhibition of cell cycle progression |
These findings suggest that the compound could be a valuable lead for developing new cancer therapies.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. The inhibition of DPP-IV can lead to increased insulin levels and improved glycemic control.
Study 1: Anticancer Efficacy
In a recent study published in Bioorganic & Medicinal Chemistry, the compound was tested against MCF-7 and PANC-1 cells. Results indicated a profound increase in cell cycle arrest compared to control groups, showcasing its potential as an anticancer agent .
Study 2: Dipeptidyl Peptidase IV Inhibition
Another study focused on the compound's role as a DPP-IV inhibitor. It was found to possess a favorable pharmacokinetic profile, making it suitable for oral administration. This characteristic is particularly important for chronic conditions like diabetes where long-term management is required .
Comparison with Similar Compounds
Structural Analogues with Imidazole and Thiophene Moieties
Table 1: Key Structural Analogues and Their Features
Key Observations :
- The cyclopentyl-thiophene unit introduces steric bulk, which may influence binding kinetics compared to planar aromatic systems in compounds like benzoimidazo-triazole derivatives .
Sulfonamide-Containing Analogues
Key Observations :
- The target’s imidazole-sulfonyl group contrasts with sulfonylphenyl or chloromethyl intermediates in nitroimidazole derivatives, possibly enhancing electronic effects for nucleophilic interactions .
- Unlike triazole-based sulfonamides , the diazepane ring in the target compound may confer greater flexibility, impacting conformational adaptability in biological systems.
Diazepane-Containing Analogues
Diazepane rings are rare in the provided evidence, but their structural role can be inferred:
- Synthetic Complexity : Diazepane synthesis often requires multi-step protocols, as seen in TDAE-mediated reactions for nitroimidazole derivatives , which may limit scalability compared to simpler heterocycles.
Q & A
Q. What synthetic strategies are recommended for constructing the imidazole-sulfonyl-diazepanone core of this compound?
The synthesis involves multi-step methodologies:
- Sulfonation of imidazole : React 1-methyl-1H-imidazole with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic conditions (NaH/THF, 0°C to RT) to introduce the sulfonyl group .
- Diazepane functionalization : Couple the sulfonated imidazole to 1,4-diazepane via nucleophilic substitution or metal-catalyzed cross-coupling, ensuring regioselectivity .
- Thiophene-cyclopentyl methanone linkage : Use Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the thiophene-cyclopentyl moiety to the diazepanone core .
Q. Key Table: Representative Reaction Conditions
Q. Which spectroscopic and structural characterization methods are critical for confirming the compound’s identity?
- NMR : ¹H/¹³C NMR to resolve imidazole protons (δ 7.5–8.5 ppm), sulfonyl group (δ 3.1–3.5 ppm for SO₂CH₃), and thiophene signals (δ 6.5–7.2 ppm) .
- X-ray crystallography : Resolve conformational flexibility in the diazepanone ring and sulfonyl-imidazole geometry (e.g., torsion angles < 10° for planar stability) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with < 2 ppm error .
Advanced Research Questions
Q. How can contradictory yields in sulfonation steps (e.g., 15–40% vs. 80%) be addressed during scale-up?
- Optimization strategies :
- Solvent selection : Replace THF with DMF to enhance solubility of sulfonyl intermediates .
- Catalyst screening : Use tetrabutylammonium fluoride (TBAF) for improved deprotection of sulfonated intermediates, increasing yield to 80% .
- Purification : Employ gradient flash chromatography (hexane:EtOAc 4:1 → 1:1) over recrystallization to recover polar byproducts .
Q. What structure-activity relationship (SAR) insights guide the modification of the thiophene-cyclopentyl group?
- Electron-deficient thiophenes : Substituents like bromine at the 5-position enhance tubulin binding affinity (IC₅₀ < 1 µM vs. >10 µM for unsubstituted analogs) .
- Cyclopentyl conformation : X-ray data shows that a planar cyclopentyl ring improves hydrophobic interactions with colchicine-binding sites in tubulin .
- Methanone linker : Replacing the ketone with an ester reduces potency by 10-fold, highlighting the ketone’s role in H-bonding .
Q. How can computational modeling predict off-target effects or metabolic stability?
- Docking studies : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) and assess metabolic hotspots .
- MD simulations : Analyze the sulfonyl group’s solvation dynamics (RMSD < 1.5 Å over 100 ns) to predict plasma protein binding .
- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability (low), guiding lead optimization .
Q. What strategies mitigate competing side reactions during diazepanone ring formation?
Q. How do solvent polarity and counterion choice affect crystallization for X-ray studies?
Q. What in vitro assays are recommended for preliminary biological screening?
- Antiproliferative activity : MTT assay against HeLa or MCF-7 cells (72 h exposure, IC₅₀ calculation) .
- Tubulin polymerization inhibition : Spectrophotometric monitoring (350 nm) with paclitaxel as control .
- CYP inhibition : Fluorescence-based screening using Vivid® substrates to assess metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
